molecular formula C11H8BrFN2O B1400778 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine CAS No. 953045-23-3

5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

Cat. No.: B1400778
CAS No.: 953045-23-3
M. Wt: 283.1 g/mol
InChI Key: OMFAHEQSZFJPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine is an organic compound with the molecular formula C11H8BrFN2O It is a derivative of pyridine, characterized by the presence of bromine and fluorine atoms, as well as a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-chloropyridine with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to yield amines.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl compounds.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like toluene, ethanol, or dimethylformamide.

Major Products Formed:

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Pyridines: Formed through substitution reactions.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. It has been investigated as a lead compound in the development of new drugs targeting various diseases, including cancer and infectious diseases. Its mechanism of action often involves the inhibition of specific enzymes or receptors that play critical roles in disease progression.

Case Study: Anticancer Activity
A study demonstrated that derivatives of 5-bromo-3-(4-fluorophenoxy)pyridin-2-amine exhibited significant anticancer activity against various cancer cell lines. The compound was shown to induce apoptosis in cells by targeting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

The compound has potential applications in the formulation of agrochemicals. Its structural features may contribute to the development of new pesticides or herbicides that are more effective against resistant plant pathogens.

Case Study: Pesticide Development
Research indicates that modifications to the pyridine ring can enhance the herbicidal activity of related compounds. This suggests that this compound could serve as a scaffold for designing novel agrochemicals.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It may inhibit kinases involved in cell signaling pathways or bind to receptors that modulate cellular responses.

Mechanism Overview:

  • Enzyme Inhibition: The compound may inhibit enzymes such as kinases, leading to altered phosphorylation states within cells.
  • Receptor Binding: It can interact with various receptors, potentially affecting neurotransmitter release or inflammatory responses.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms, as well as the phenoxy group, allows it to form strong interactions with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

  • 5-Bromo-3-fluoropyridin-2-amine
  • 5-Bromo-4-fluoropyridin-2-amine
  • 5-Bromo-3-(trifluoromethyl)pyridin-2-amine

Comparison: Compared to its analogs, 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine is unique due to the presence of the phenoxy group, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature may also influence its physical and chemical properties, such as solubility and stability .

Biological Activity

5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring substituted with a bromine atom and a 4-fluorophenoxy group. This unique arrangement contributes to its biological properties, particularly its interaction with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. In studies involving cancer cell lines, this compound demonstrated selective cytotoxicity against various tumor types. For instance, it was effective against cells with mutant NRAS, showing a reduction in viability by 60% at concentrations as low as 5 µM .

The mechanism by which this compound exerts its effects involves the inhibition of specific signaling pathways crucial for cancer cell proliferation. It appears to interfere with the RAS signaling pathway, which is often dysregulated in cancer . Additionally, the compound may induce apoptosis through the activation of caspases and other apoptotic markers .

Case Studies

  • Xenograft Models : In vivo studies using xenograft models have shown that treatment with this compound led to significant tumor regression. The compound was administered at varying doses, with optimal results observed at doses around 10 mg/kg, leading to tumor size reduction by approximately 50% within two weeks .
  • Cell Line Studies : In vitro experiments on human cancer cell lines (e.g., HCT116 colon cancer cells) revealed that the compound inhibited cell growth effectively. The IC50 values ranged from 1 to 5 µM depending on the specific cell line tested, indicating strong potential for further development as an anticancer agent .

Comparative Analysis

Compound NameBiological ActivityIC50 (µM)Target
This compoundAnticancer1 - 5NRAS mutant cells
VorinostatHistone deacetylase inhibitorLow single-digitHDAC1-3
MeridianinsKinase inhibitorsLow micromolar rangeVarious kinases

This table illustrates the potency of this compound compared to other notable compounds in terms of biological activity and target specificity.

Properties

IUPAC Name

5-bromo-3-(4-fluorophenoxy)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O/c12-7-5-10(11(14)15-6-7)16-9-3-1-8(13)2-4-9/h1-6H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFAHEQSZFJPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(N=CC(=C2)Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine
Reactant of Route 4
Reactant of Route 4
5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine
Reactant of Route 5
Reactant of Route 5
5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine
Reactant of Route 6
Reactant of Route 6
5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.